![molecular formula C16H14O5 B191039 Dihydrowogonin CAS No. 4431-41-8](/img/structure/B191039.png)
Dihydrowogonin
Overview
Description
Dihydrowogonin, also known as 5,7-dihydroxy-8-methoxyflavone, is a naturally occurring flavone compound found in the roots of the Scutellaria baicalensis plant. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Neuroprotective Effects : Dihydrowogonin has demonstrated potential neuroprotective properties. A study found that norwogonin, a related compound, showed significant antioxidant activity and protected against oxidative stress in neural cells (Jing et al., 2021).
Anti-inflammatory Properties : The flavonoid wogonin, closely related to dihydrowogonin, has been observed to inhibit inflammatory activation in brain microglia, suggesting its potential in treating neurodegenerative diseases by inhibiting inflammatory responses (Lee et al., 2003).
Cancer Research : Studies indicate that dihydrowogonin and its derivatives may have anticancer properties. Methylwogonin, a derivative, showed significant anticancer effects in human malignant melanoma cells, indicating its potential as a therapeutic agent (Chen et al., 2018).
Cardiovascular Health : Dihydrogoniothalamin, a compound structurally similar to dihydrowogonin, was found to act as a vasodilator drug, suggesting its potential application in cardiovascular health (Rezende et al., 2015).
Skin Inflammation : In animal models of skin inflammation, wogonin, similar to dihydrowogonin, showed a capability to down-regulate proinflammatory gene expression, indicating its potential as an anti-inflammatory agent for skin conditions (Lim et al., 2004).
Metabolic Diseases : Dihydromyricetin, another structurally similar compound, has been reviewed for its role in treating metabolic diseases, suggesting the potential of dihydrowogonin in this area as well (Tong et al., 2019).
properties
IUPAC Name |
5,7-dihydroxy-8-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-15-12(19)7-10(17)14-11(18)8-13(21-16(14)15)9-5-3-2-4-6-9/h2-7,13,17,19H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAOWOSRYSMEBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dihydrowogonin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037489 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Dihydrowogonin | |
CAS RN |
4431-41-8 | |
Record name | Dihydrowogonin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037489 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150 °C | |
Record name | Dihydrowogonin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037489 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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